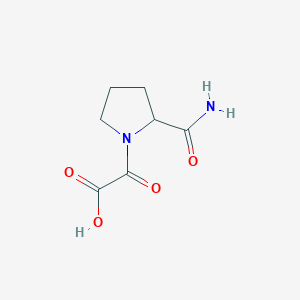
2-(2-Carbamoylpyrrolidin-1-yl)-2-oxoacetic acid
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It also contains a carbamoyl group (NH2CO-) and an oxoacetic acid group (-CO-CH2-COOH). These types of compounds are often involved in biological processes and can have various pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbamoyl and oxoacetic acid groups) would all influence its properties .Applications De Recherche Scientifique
Anticancer and Antidiabetic Potential
Oxamic acid acts as an inhibitor of lactic dehydrogenase (LDH), a critical enzyme in the metabolic pathways of tumor cells, showcasing significant anticancer activity against nasopharyngeal carcinoma (NPC) cells in vitro. This indicates its potential utility in cancer treatment strategies. Additionally, its inhibitory effects on LDH suggest potential applications in treating type 2 diabetes, making it a subject of interest for further medicinal applications (Delgado et al., 2019).
Building Block for Supramolecular Architectures
Due to the complementary hydrogen-bond functionalities of the carbonyl and amide groups present in oxamic acid, it can serve as a building block in the design of supramolecular architectures. This property is vital for developing materials with specific molecular recognition capabilities, which are essential for advancements in nanotechnology and material science (Delgado et al., 2019).
Ligand Component for Metal Complexes
The related compound, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, derived from 2-aminopyridine, through Pfitzinger-type condensation, leads to bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This moiety is useful as it promotes lower energy electronic absorption in its metal complexes, which is beneficial for the development of novel materials and catalysts (Zong et al., 2008).
Antimicrobial Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These derivatives, synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology, show activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates. Such compounds, especially those demonstrating activity against Gram-positive bacteria like S. aureus, hold promise for the development of new antimicrobial agents (Alhameed et al., 2019).
Organometallic Polymer-Conjugates for Biomolecule Probing
Carboxy-terminated polyvinylpyrrolidin-2-one (PVP) has been utilized as a polymeric support for a series of ferrocene labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates are potentially useful as water-soluble, electrochemically active probes for biomolecules, highlighting their significance in biotechnological applications and research (Baldoli et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-carbamoylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c8-5(10)4-2-1-3-9(4)6(11)7(12)13/h4H,1-3H2,(H2,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVZPWLVSJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



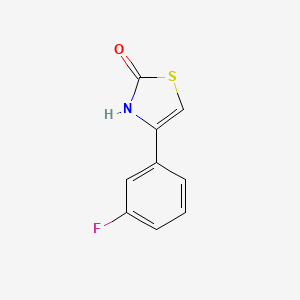
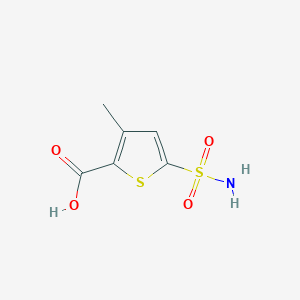
![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
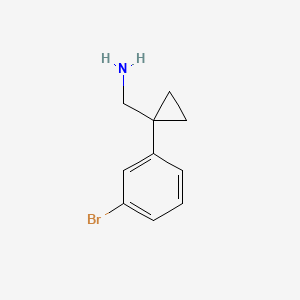
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
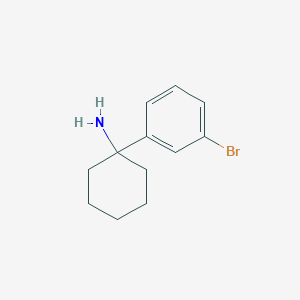
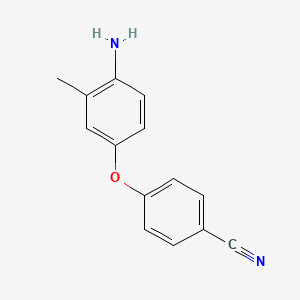
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)
